![molecular formula C12H18N2O B1278108 N-(3-aminophenyl)hexanamide CAS No. 231954-22-6](/img/structure/B1278108.png)
N-(3-aminophenyl)hexanamide
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Overview
Description
“N-(3-aminophenyl)hexanamide” is a chemical compound with the CAS Number: 231954-22-6 . Its molecular weight is 206.29 and its molecular formula is C12H18N2O .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) .Scientific Research Applications
Inhibitory Activity on Phosphatidylinositol 3-Kinase-δ (PI3Kδ)
- N-(3-Aminophenyl)hexanamide derivatives have been studied for their potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). One specific derivative, 6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N, N-bis(2-methoxyethyl)hex-5-ynamide, shows inhibitory activity against PI3Kδ, an enzyme involved in respiratory disease pathology (Norman, 2014).
Potential Antileukemia Agents
- Certain this compound derivatives exhibit significant potential as antileukemia agents. A study on N-hydroxy-6-({(2E)-2-[(3-nitrophenyl)methylidene]hydrazinecarbothioyl}amino)hexanamide revealed its effectiveness in inhibiting K562/A02 cell proliferation and potential as a novel antileukemia agent (Gu et al., 2020).
Aromatase Inhibitory Activity
- This compound derivatives have shown inhibitory activity against human placental aromatase, a crucial enzyme in estrogen production. This has implications for the potential treatment of hormone-dependent tumors such as breast cancer (Staněk et al., 1991).
Drug Metabolism Studies
- Research has explored the role of this compound derivatives in drug metabolism, particularly in the production of mammalian metabolites of biaryl-bis-sulfonamide drugs. Such studies are critical for understanding the metabolic pathways and potential effects of these drugs in humans (Zmijewski et al., 2006).
Histone Deacetylase Inhibition
- This compound derivatives have been studied for their potential as histone deacetylase (HDAC) inhibitors. HDAC inhibition is a promising therapeutic approach for treating various cancers (Zhou et al., 2008).
Endothelin Receptor Antagonism
- Some this compound derivatives are explored as endothelin receptor antagonists, potentially useful in treating cardiovascular diseases (Murugesan et al., 2003).
Antitumor Activity
- Certain derivatives of this compound have been assessed for their antitumor properties, showing effectiveness in inhibiting cancer cell growth and progression (Owa et al., 2002).
Molecular Structure and Thermodynamic Properties
- The geometric structure, frequency, and thermodynamic properties of N-(4-Aminophenyl) maleimide, a related compound, have been studied, providing insights into the structural characteristics of such molecules (Guo, 2010).
Quorum Sensing Antagonism
- This compound analogs have been investigated for their ability to inhibit quorum sensing in bacteria, a novel approach in combating bacterial infections (Meschwitz et al., 2019).
Safety and Hazards
“N-(3-aminophenyl)hexanamide” is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Mechanism of Action
Target of Action
The primary targets of N-(3-aminophenyl)hexanamide are currently unknown. The compound is a biochemical used in proteomics research
Biochemical Pathways
As a biochemical used in proteomics research , it may influence a variety of pathways depending on its targets. The downstream effects of these pathway alterations would also depend on the specific targets and their roles in the cell.
Result of Action
As a biochemical used in proteomics research , it’s likely that its effects would be closely tied to its targets and mode of action.
properties
IUPAC Name |
N-(3-aminophenyl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCCFWSCQQDMIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444012 |
Source
|
Record name | N-(3-aminophenyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
231954-22-6 |
Source
|
Record name | N-(3-aminophenyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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